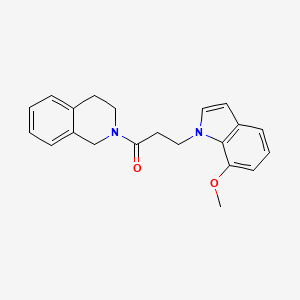

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one is a hybrid molecule combining a 3,4-dihydroisoquinoline scaffold with a 7-methoxyindole moiety via a propan-1-one linker. This structural design aims to merge the pharmacological properties of both fragments: the dihydroisoquinoline core is known for its role in central nervous system (CNS) targeting and receptor modulation , while the 7-methoxyindole group may enhance metabolic stability and receptor binding affinity due to its electron-donating methoxy substituent . The compound’s synthesis likely involves coupling reactions between activated ketone intermediates and amine-containing heterocycles, as seen in analogous methodologies .

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(7-methoxyindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-25-19-8-4-7-17-10-12-22(21(17)19)14-11-20(24)23-13-9-16-5-2-3-6-18(16)15-23/h2-8,10,12H,9,11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQCDVSLSRENDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Coupling of the Two Moieties: The final step involves coupling the isoquinoline and indole moieties through a suitable linker, such as a propanone group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving isoquinoline and indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive natural products.

Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, compounds with isoquinoline and indole moieties can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on structural variations, synthetic routes, and inferred biological implications.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Key Comparative Insights

Structural Variations and Pharmacokinetics The target compound’s 7-methoxyindole group likely improves metabolic stability compared to analogs with unsubstituted indole or phenyl groups (e.g., 1-(3,4-dihydroisoquinolin-2-yl)-2-(4-isobutylphenyl)propan-1-one) . Methoxy groups reduce oxidative metabolism, extending half-life .

Synthetic Complexity The target compound’s synthesis mirrors methodologies in EP 4 219 465 A2, which employs EDCI/HOBt-mediated amide couplings and TFA deprotection . This contrasts with simpler hybrids like ibuprofen-dihydroisoquinoline derivatives, synthesized via direct ketone-amine condensations .

Biological Implications Compounds with diphenylpropanone or pyrrolidine-benzamide substituents (e.g., entries 3 and 5 in Table 1) suggest broader receptor engagement (e.g., kinase or GPCR targets) . The target’s 7-methoxyindole may favor serotonin or sigma receptor interactions, common in CNS-active dihydroisoquinolines .

Research Findings and Data

- Synthetic Yields: Analogous compounds like tert-butyl (3-((3-(3,4-dihydroisoquinolin-2-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate achieve 71–93% yields using EDCI/HOBt, suggesting the target compound’s synthesis is feasible with moderate optimization .

- Biological Screening: While direct data for the target compound is absent, structurally similar hybrids (e.g., 7-substituted dihydroisoquinolines) show nanomolar affinity for serotonin receptors and antitumor activity .

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one is a novel synthetic derivative that combines structural features of both isoquinoline and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 298.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The isoquinoline moiety is known for its role in neurotransmitter modulation, while the indole component contributes to anti-inflammatory and anticancer properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to isoquinoline and indole derivatives. For instance, research indicates that similar compounds exhibit significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) with low minimum inhibitory concentrations (MICs) .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one | TBD | TBD |

| Indolylquinazolinone | 0.98 | MRSA |

2. Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential antiproliferative effects. Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and others .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 | TBD | 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one |

| MCF7 (breast cancer) | TBD | TBD |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study 1: Antimicrobial Evaluation

A study published in 2023 synthesized several indole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that certain derivatives showed potent activity against MRSA, suggesting that modifications in the structure could enhance efficacy .

Study 2: Anticancer Activity

Another investigation focused on the synthesis of tetrahydroisoquinoline derivatives, which demonstrated promising anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.